Methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate” is a complex organic compound. It contains several functional groups, including a trifluoromethyl group, an oxadiazole ring, a pyridine ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and rings. The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity of the compound. The oxadiazole ring is a heterocyclic ring containing two nitrogen atoms and one oxygen atom. The pyridine ring is a six-membered ring with one nitrogen atom, and the piperazine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups and rings. The trifluoromethyl group, for example, could undergo reactions with nucleophiles. The oxadiazole ring could potentially undergo reactions at the nitrogen or oxygen atoms. The pyridine and piperazine rings could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility in various solvents. The heterocyclic rings could also influence the compound’s properties .Scientific Research Applications
Metabolism and Disposition
Research on similar compounds, such as BMS-690514 and SB-649868, reveals insights into their metabolism and disposition in humans. BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, shows extensive metabolism via multiple pathways, with significant excretion in both bile and urine (Christopher et al., 2010). SB-649868, an orexin receptor antagonist, demonstrates elimination primarily through feces, highlighting the role of hepatic metabolism and the minimal role of renal excretion in the clearance of these types of compounds (Renzulli et al., 2011).
Receptor Interactions
The study of receptor occupancy and interactions provides valuable information for understanding the therapeutic potential of compounds. For example, the occupancy of 5-HT1A receptors by novel antagonists like DU 125530 offers insights into the treatment of anxiety and mood disorders, demonstrating the importance of receptor-specific studies in drug development (Rabiner et al., 2002).
Potential Therapeutic Applications
Research on compounds like Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, underscores the therapeutic applications of targeted drug development. Venetoclax's metabolism and excretion pathways, involving hepatic metabolism and fecal excretion, are crucial for its efficacy in treating hematologic malignancies (Liu et al., 2017).
Properties
IUPAC Name |
methyl 4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O3/c1-24-13(23)22-6-4-21(5-7-22)10-3-2-9(8-18-10)11-19-12(25-20-11)14(15,16)17/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRBYVREIARHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.